molecular formula C9H10N2O3 B1609633 (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide CAS No. 6966-87-6

(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide

Cat. No. B1609633
CAS RN: 6966-87-6
M. Wt: 194.19 g/mol
InChI Key: FVZBWVYCQZIHAD-UXBLZVDNSA-N
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Description

“(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide” can be represented by the SMILES notation: COC1=CC=CC(=C1)NC(=O)/C=N/O . This notation provides a way to describe the structure using ASCII strings.


Physical And Chemical Properties Analysis

“(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide” is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Results and Outcomes:

  • Avoiding Autotoxicity : The controlled hydroxylation prevents autotoxicity, allowing the plant to protect itself without harming its own tissues .

Therapeutic Applications for Cystic Fibrosis

Results and Outcomes:

  • Improved Ion Transport : The synthetic analogues enhance Cl- ion transport, potentially alleviating symptoms in CF patients .

Enhanced Biological Potential

Results and Outcomes:

  • Increased Efficacy : The pure compound demonstrates improved biological potential, making it valuable for various applications .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

(2E)-2-hydroxyimino-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-8-4-2-3-7(5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZBWVYCQZIHAD-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430160
Record name (2E)-2-(Hydroxyimino)-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide

CAS RN

6966-87-6
Record name NSC68224
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-2-(Hydroxyimino)-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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